4,4',4'',4'''-Silanetetrayltetrabenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

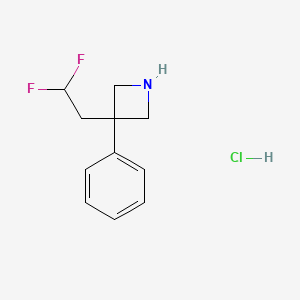

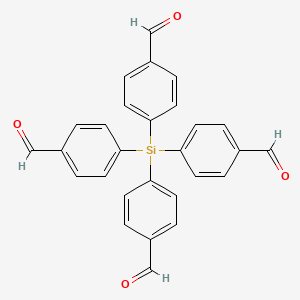

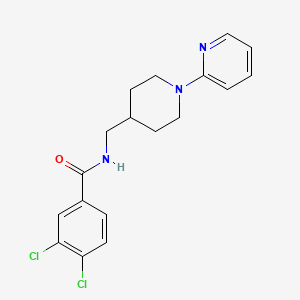

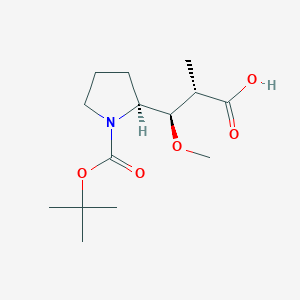

4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde, also known as tetrakis(4-formylphenyl)silane, is a chemical compound with the molecular formula C28H20O4Si . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code of 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde is 1S/C28H20O4Si/c29-17-21-1-9-25 (10-2-21)33 (26-11-3-22 (18-30)4-12-26,27-13-5-23 (19-31)6-14-27)28-15-7-24 (20-32)8-16-28/h1-20H . This suggests that the molecule consists of a silicon atom bonded to four benzaldehyde groups.Physical And Chemical Properties Analysis

4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde has a molecular weight of 448.54 . It has a predicted boiling point of 608.8±55.0 °C and a predicted density of 1.26±0.1 g/cm3 . The compound is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Adsorptive Removal of Metal Ions

4,4',4'',4'''-Silanetetrayltetrabenzaldehyde derivatives have been explored for the adsorptive removal of Cu(II) and Ni(II) ions from aqueous media. This application utilizes the chemical immobilization of aldehydes on silica gel modified with 3-aminopropyltrimethoxy silane. The adsorption capacities and isotherm parameters indicate effective removal of these metal ions, showcasing the material's potential in water treatment and heavy metal removal processes (Dumrul et al., 2011).

Catalytic Synthesis of 1,4-Difunctional Compounds

The compound plays a role in the nickel-catalyzed reductive coupling of ynoates and aldehydes, demonstrating its utility in organic synthesis. This process enables the regioselective installation of 1,4-difunctionality in molecules, offering a straightforward approach to synthesize silyl-protected γ-hydroxy-α,β-enoates and potentially other 1,4-difunctional compounds (Rodrigo & Guan, 2012).

Stereoselective Synthesis of Homoallylic Alcohols

In the field of stereochemistry, derivatives of this compound have been utilized in the stereoselective synthesis of homoallylic alcohols. These compounds serve as valuable intermediates in creating biologically active molecules and pharmaceuticals. The development of a diastereoselective domino multicomponent allylation reaction highlights the importance of such derivatives in achieving high stereocontrol in organic synthesis (Tietze et al., 2009).

Surface Modification and Material Science

In materials science, the aldehyde group of this compound analogs has been employed in the surface modification of various materials, including self-healing poly(urea-formaldehyde) microcapsules. These modifications aim to improve interfacial interactions in composite materials, enhancing their mechanical properties and durability (Li et al., 2008).

Synthesis of Mesosubstituted Corroles

This compound is instrumental in the synthesis of mesosubstituted corroles, a class of macrocyclic compounds with significant potential in photodynamic therapy and as catalysts. The synthesis involves a reaction with pyrrole in a controlled environment, leading to high yields of these complex molecules (Koszarna & Gryko, 2006).

Safety and Hazards

The safety information for 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzaldehyde indicates that it is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

4-tris(4-formylphenyl)silylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4Si/c29-17-21-1-9-25(10-2-21)33(26-11-3-22(18-30)4-12-26,27-13-5-23(19-31)6-14-27)28-15-7-24(20-32)8-16-28/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMUMJHEIFWJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)[Si](C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)

![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)

![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)